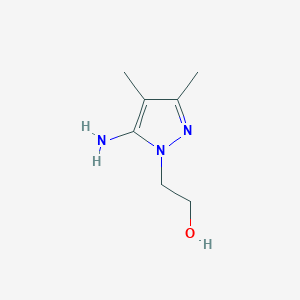
2-(5-amino-3,4-diméthyl-1H-pyrazol-1-yl)éthan-1-ol
Vue d'ensemble
Description
2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de systèmes hétérocycliques
2-(5-Amino-3,4-diméthylpyrazol-1-yl)éthanol: sert de précurseur dans la synthèse de systèmes hétérocycliques complexes, tels que les pyrazolo[1,5-a]pyrimidines . Ces systèmes sont importants dans la recherche pharmaceutique en raison de leurs activités biologiques potentielles.
Études structurales et tautomérie
Le composé présente des propriétés structurales intéressantes, notamment la tautomérie, qui peut influencer sa réactivité. Comprendre sa structure et ses formes tautomères est crucial pour concevoir des méthodes de synthèse et prédire les activités biologiques .
Chimie médicinale
En chimie médicinale, les dérivés de 3(5)-aminopyrazoles, auxquels appartient ce composé, sont étudiés pour leur potentiel thérapeutique. Ils sont souvent utilisés comme blocs de construction pour les médicaments ciblant diverses maladies .
Synthèse organique
La riche réactivité des pyrazoles en fait des échafaudages polyvalents en synthèse organique. Ce composé, en particulier, peut être utilisé pour créer une large gamme de structures multiformes pour des applications synthétiques .
Études de réactivité
La recherche sur la réactivité de ce composé peut fournir des informations sur les schémas de réactivité des pyrazoles. Ces connaissances sont précieuses pour développer de nouvelles voies de synthèse et réactions .
Développement de méthodes de synthèse
La structure multiforme du composé permet le développement de méthodes de synthèse innovantes. Il peut être utilisé pour créer de nouvelles réactions et voies en chimie organique synthétique .
Propriétés
IUPAC Name |
2-(5-amino-3,4-dimethylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-6(2)9-10(3-4-11)7(5)8/h11H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRSTZDSVLJJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


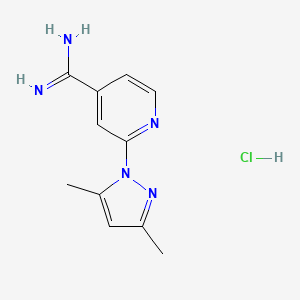
![4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride](/img/structure/B1519540.png)
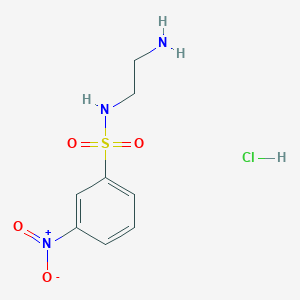
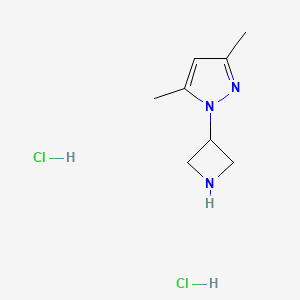

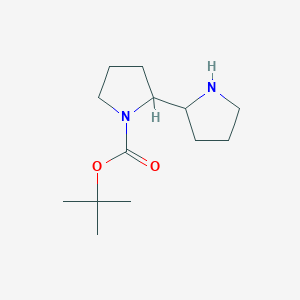
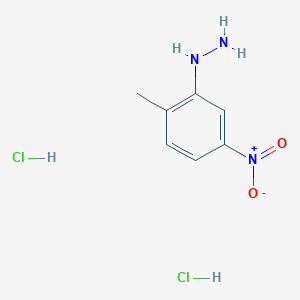


![[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride](/img/structure/B1519550.png)
![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)

![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)
